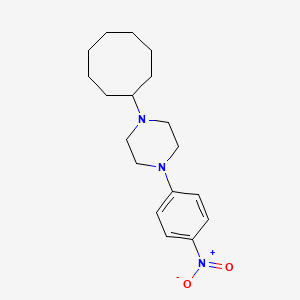![molecular formula C18H22BrNO2 B3852717 (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B3852717.png)
(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine
Übersicht
Beschreibung
(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine, also known as BDMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMA is a member of the phenethylamine family of compounds and has been found to exhibit a range of interesting biological activities. In
Wirkmechanismus
The exact mechanism of action of (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory disorders. (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine in lab experiments is its relatively low toxicity profile. (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine. One area of interest is the potential use of (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine has been found to exhibit neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of novel (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine analogs with improved pharmacological properties, such as increased solubility and potency. Finally, more research is needed to fully elucidate the mechanism of action of (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine and its potential interactions with other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, analgesic, and antitumor effects. (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine has also been shown to have potential applications in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(3,4-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-13(20-12-15-5-4-6-16(19)10-15)9-14-7-8-17(21-2)18(11-14)22-3/h4-8,10-11,13,20H,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSETXUZNKGFVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-azocanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3852656.png)
![3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3852658.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852666.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852672.png)

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3852689.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3852691.png)
![(3S*,4S*)-4-[methyl(6-quinolinylmethyl)amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B3852703.png)
![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol](/img/structure/B3852711.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3852712.png)

![2,2'-[(4-methylcyclohexyl)imino]diethanol](/img/structure/B3852726.png)